molecular formula C9H9NO3S B100248 3-Ethoxybenzo[d]isothiazole 1,1-dioxide CAS No. 18712-15-7

3-Ethoxybenzo[d]isothiazole 1,1-dioxide

Cat. No. B100248
CAS RN: 18712-15-7
M. Wt: 211.24 g/mol
InChI Key: ZTDNTGGXSZLIEO-UHFFFAOYSA-N
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Description

3-Ethoxybenzo[d]isothiazole 1,1-dioxide is a chemical compound with the molecular formula C9H9NO3S . It is a derivative of isothiazole, a five-membered heterocyclic compound containing sulfur and nitrogen .


Synthesis Analysis

The synthesis of isothiazoles, including 3-Ethoxybenzo[d]isothiazole 1,1-dioxide, has been a subject of interest in recent years. New condensation methods have emerged that address the challenges posed by unstable thiohydroxylamine. New metal-catalyzed approaches have been reported that deliver densely decorated isothiazoles bearing various sensitive functional groups .


Molecular Structure Analysis

The molecular structure of 3-Ethoxybenzo[d]isothiazole 1,1-dioxide consists of a benzene ring fused with an isothiazole ring, which contains sulfur and nitrogen atoms. The ethoxy group is attached to the third carbon of the benzene ring .


Chemical Reactions Analysis

Isothiazoles, including 3-Ethoxybenzo[d]isothiazole 1,1-dioxide, have unique properties due to the presence of two electronegative heteroatoms in a 1,2-relationship. They have been used in various chemical reactions, including both cross-coupling and direct C–H activation chemistry .

Scientific Research Applications

Perovskite Solar Cells

3-Ethoxybenzo[d]isothiazole 1,1-dioxide: has been utilized in the development of perovskite solar cells. Researchers have introduced this compound into perovskite precursor solutions to regulate crystallization and reduce defects in perovskite films . The compound facilitates hydrogen bonding and coordination interactions within the perovskite structure, leading to large grain sizes and reduced defects. This results in enhanced efficiency and stability of the solar cells, making it a promising material for photovoltaic applications .

Pharmaceutical Testing

This compound is also significant in pharmaceutical testing as a high-quality reference standard . It ensures accurate results in the analysis of pharmaceutical products, where purity and composition are critical. Its role in quality control processes is vital for the development and testing of new drugs.

Transnitrosation Reactions

3-Ethoxybenzo[d]isothiazole 1,1-dioxide: is used in transnitrosation reactions under mild experimental conditions . This process is important for introducing nitroso groups into organic molecules, which can be further utilized in various chemical transformations and syntheses.

Material Characterization

The compound is subject to various characterization studies, including nuclear magnetic resonance (NMR), Fourier-transform infrared spectroscopy (FTIR), and X-ray photoelectron spectroscopy (XPS) . These studies reveal the interactions between 3-Ethoxybenzo[d]isothiazole 1,1-dioxide and other materials, providing insights into its chemical behavior and potential applications.

Density Functional Theory (DFT) Calculations

Density functional theory calculations are performed to understand the electronic structure and properties of materials3-Ethoxybenzo[d]isothiazole 1,1-dioxide is used in DFT studies to explore its interactions at the atomic level, which is crucial for designing materials with desired properties .

Future Directions

Isothiazoles, including 3-Ethoxybenzo[d]isothiazole 1,1-dioxide, are widely utilized in medicinal chemistry and organic synthesis. The emergence of novel heterocyclic architectures based on isothiazole opens the door for future investigations of this versatile heterocyclic scaffold .

Mechanism of Action

Target of Action

The primary target of 3-Ethoxybenzo[d]isothiazole 1,1-dioxide (PSAD) is the perovskite precursor solution used in the production of perovskite solar cells . The compound is introduced into the solution with the aim of regulating crystallization and reducing defects in the perovskite thin film .

Mode of Action

PSAD interacts with the perovskite through a combination of hydrogen bonding and coordination interactions . Various characterization studies, including nuclear magnetic resonance, Fourier transform infrared spectroscopy, and X-ray photoelectron spectroscopy, as well as density functional theory calculations, have been conducted to reveal these interactions .

Biochemical Pathways

The interaction between PSAD and the perovskite affects the crystallization process, leading to the formation of perovskite thin films with larger grains and fewer defects . This interaction also reduces non-radiative recombination, lowers the energy loss from hole extraction, and improves electron extraction .

Result of Action

The introduction of PSAD into the perovskite precursor solution results in improved efficiency and stability of the perovskite solar cells . The perovskite thin films obtained have larger grains and fewer defects, which contribute to the reduction of non-radiative recombination, lowering of energy loss from hole extraction, and improvement of electron extraction .

Action Environment

The action of PSAD is influenced by the environment in which it is used. For instance, the conditions under which the perovskite precursor solution is prepared and processed can affect the interaction between PSAD and the perovskite, and consequently, the performance of the resulting solar cells .

properties

IUPAC Name

3-ethoxy-1,2-benzothiazole 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3S/c1-2-13-9-7-5-3-4-6-8(7)14(11,12)10-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDNTGGXSZLIEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NS(=O)(=O)C2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355531
Record name 3-Ethoxy-1H-1lambda~6~,2-benzothiazole-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxybenzo[d]isothiazole 1,1-dioxide

CAS RN

18712-15-7
Record name 3-Ethoxy-1H-1lambda~6~,2-benzothiazole-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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